

Precision Identification & Characterization: 2-Bromo-4-(3-fluorophenyl)thiazole[1]

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Compound of Interest

Compound Name: 2-bromo-4-(3-fluorophenyl)Thiazole

CAS No.: 886367-85-7

Cat. No.: B1519639

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Executive Summary

In the high-stakes environment of medicinal chemistry, the integrity of a scaffold defines the success of the entire lead optimization campaign.[1] **2-Bromo-4-(3-fluorophenyl)thiazole** (CAS 886367-85-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and metabolic modulators.[1]

This guide moves beyond simple database retrieval. It provides a technical framework for the identification, synthesis, and structural validation of this compound, addressing the common pitfalls associated with regioisomer ambiguity in halogenated aryl-thiazoles.

Part 1: Chemical Identity & The "Lookup" Challenge[1]

The primary challenge in sourcing this compound is distinguishing it from its positional isomers (2-fluoro and 4-fluoro analogs) and its 2-amino precursors.[1] Ambiguous nomenclature in

vendor catalogs often leads to the accidental procurement of the wrong isomer, which can derail Structure-Activity Relationship (SAR) studies.[1]

Core Data Table[1]

Attribute	Specification
Chemical Name	2-Bromo-4-(3-fluorophenyl)thiazole
CAS Registry Number	886367-85-7
Molecular Formula	C H BrFNS
Molecular Weight	258.11 g/mol
MDL Number	MFCD09839462
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Structural Ambiguity Alert

Researchers must verify the position of the fluorine atom on the phenyl ring.[1]

- Target:meta-substitution (3-position).
- Common Impurity/Error:para-substitution (4-position).
- Diagnostic: The meta-fluoro substitution pattern results in a distinct splitting pattern in H-NMR (multiplet/triplet of doublets) compared to the symmetrical para-substitution.[1]

Part 2: Synthesis & Validation Protocols

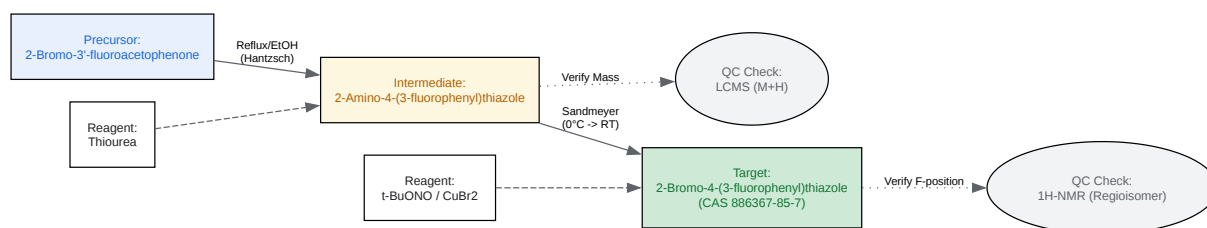
When commercial stock is unavailable or purity is suspect, in-house synthesis is the gold standard for validation.[1] The most robust route combines the Hantzsch Thiazole Synthesis with a Sandmeyer-type Bromination.[1] This two-step protocol ensures the regiochemistry of the thiazole ring is fixed relative to the phenyl substituent.[1]

Mechanistic Workflow

- Cyclization: Condensation of 2-bromo-3'-fluoroacetophenone with thiourea yields the 2-aminothiazole intermediate.[1]
- Transformation: Diazotization of the amine followed by displacement with bromide (using CuBr and t-butyl nitrite) yields the final 2-bromo product.[1]

Visualization: Synthesis Pathway

The following diagram outlines the logical flow of synthesis and the critical checkpoints for quality control.



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Figure 1: Step-wise synthesis and validation workflow for CAS 886367-85-7, highlighting critical Quality Control (QC) checkpoints.

Experimental Protocol (Validation Scale)

Step 1: Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

- Dissolve 2-bromo-3'-fluoroacetophenone (1.0 eq) in anhydrous ethanol (0.5 M concentration).
- Add thiourea (1.1 eq) in a single portion.[1]
- Reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]
- Cool to room temperature. The hydrobromide salt often precipitates.[1]
- Neutralize with aqueous NaHCO₃, filter the free base, and dry.[1]

Step 2: Sandmeyer Bromination to Target

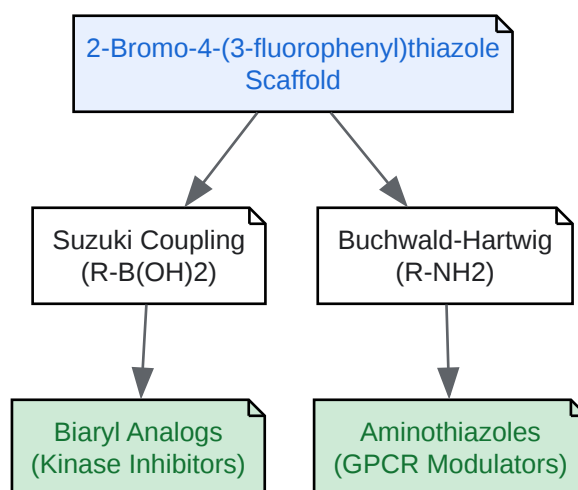
- Suspend the 2-amino intermediate (1.0 eq) in Acetonitrile (ACN).[1]
- Add CuBr (1.5 eq) and cool to 0°C.
- Dropwise add t-butyl nitrite (1.5 eq).[1] Caution: Evolution of N₂ gas.[1]
- Stir at 0°C for 30 mins, then warm to RT for 2 hours.
- Quench with dilute HCl, extract with EtOAc, and purify via silica flash chromatography (eluting with 5–10% EtOAc/Hexanes).

Part 3: Applications in Drug Discovery[1]

The 2-bromo-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry.[1] Its utility lies in its dual-reactivity profile, allowing for orthogonal functionalization.[1]

Functionalization Logic

- C2 Position (Bromine): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This is the primary vector for extending the scaffold.[1]
- C4 Position (Aryl Group): The 3-fluorophenyl ring provides metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity ().[1]



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Figure 2: Divergent synthesis pathways utilizing the 2-bromo handle for lead optimization.

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of analogous halogenated thiazoles.[1]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
- Stability: The C-Br bond is stable under ambient conditions but sensitive to light over prolonged periods.[1] Store in amber vials.

References

- PubChem. (n.d.).^[1] Thiazole Synthesis and Bioactivity Data. National Library of Medicine.^[1] Retrieved from [\[Link\]](#)

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Sources

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